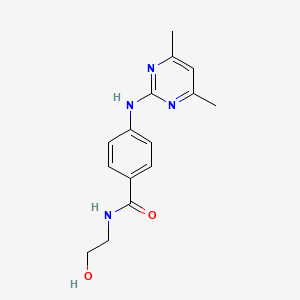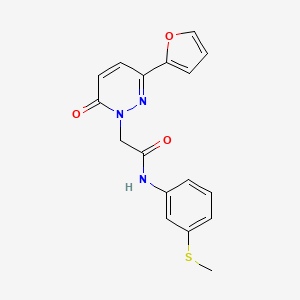![molecular formula C22H24FN3O3 B10983889 (4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B10983889.png)
(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone is a complex organic molecule featuring an indole core substituted with methoxy groups and a piperazine ring attached to a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Substitution with Methoxy Groups:
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the indole derivative reacts with a piperazine derivative under basic conditions.
Final Coupling with Fluorophenyl Group: The final step involves coupling the piperazine-indole intermediate with a fluorophenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol derivative.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of indole derivatives in various chemical reactions.
Biology
Biologically, (4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone is investigated for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes and receptors are of particular interest .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, or antimicrobial agent . Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets such as enzymes or receptors. The indole core can bind to various receptors, modulating their activity, while the piperazine ring can enhance the compound’s binding affinity and selectivity . The fluorophenyl group can further influence the compound’s pharmacokinetic properties, such as its ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
(4,7-Dimethoxy-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone: Similar structure but with a chlorine atom instead of fluorine.
(4,7-Dimethoxy-1-methyl-1H-indol-2-yl)[4-(4-bromophenyl)piperazin-1-yl]methanone: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its chloro- and bromo- counterparts .
Properties
Molecular Formula |
C22H24FN3O3 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(4,7-dimethoxy-1-methylindol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H24FN3O3/c1-24-18(14-17-19(28-2)8-9-20(29-3)21(17)24)22(27)26-12-10-25(11-13-26)16-6-4-15(23)5-7-16/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
WHQYDBNLULVXAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(2-hydroxyethyl)phenyl]propanamide](/img/structure/B10983806.png)
![3-methyl-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-4H-chromene-8-carboxamide](/img/structure/B10983814.png)
![N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B10983822.png)
![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10983825.png)
![2-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10983836.png)
![6-(2-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B10983838.png)
![N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide](/img/structure/B10983843.png)
![ethyl 4-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10983850.png)
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B10983856.png)
![N-[3-(acetylamino)phenyl]-2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10983857.png)

![N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10983866.png)


